molecular formula C32H21F5N2O4 B557248 Fmoc-Trp-OPfp CAS No. 86069-87-6

Fmoc-Trp-OPfp

Cat. No. B557248
CAS RN: 86069-87-6
M. Wt: 592.5 g/mol
InChI Key: KLPGTAYCHANVFY-DEOSSOPVSA-N
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Description

“Fmoc-Trp-OPfp” is a derivative of the amino acid tryptophan, used in peptide synthesis . It is also known as Fmoc-L-tryptophan pentafluorophenyl ester . The Fmoc group (Fluorenylmethyloxycarbonyl) is a protective group used in solid-phase peptide synthesis .


Synthesis Analysis

“Fmoc-Trp-OPfp” is used in Fmoc Solid Phase Peptide Synthesis (SPPS), a method for the synthesis of peptides . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of activated amino acid . The Fmoc group is removed using piperidine before the acid cleavage of the peptidyl resin .


Molecular Structure Analysis

The molecular structure of “Fmoc-Trp-OPfp” is represented by the Hill formula C32H21F5N2O4 . Its molecular weight is 592.51 g/mol .


Chemical Reactions Analysis

In Fmoc SPPS, the peptide synthesis step is normally carried out by treating the peptidyl resin with TFA . During this process, highly reactive cationic species are generated from the protecting groups and the handles on the resin, which can react with residues containing nucleophilic functional groups .


Physical And Chemical Properties Analysis

“Fmoc-Trp-OPfp” is a solid compound used in peptide synthesis . It has a molecular weight of 592.51 g/mol and its empirical formula is C32H21F5N2O4 .

Scientific Research Applications

  • Adsorption on Molecularly Imprinted Polymers : This study investigates the adsorption isotherms of compounds like Fmoc-L-Trp-OPfp on molecularly imprinted polymers (MIPs). It was found that Fmoc-L-Trp-OPfp is best modeled by a simple Langmuir isotherm, indicating specific interactions with the MIPs. This research is crucial for understanding the selective adsorption properties of MIPs towards various compounds, including Fmoc-L-Trp-OPfp (Kim & Guiochon, 2005).

  • Synthesis of O-Glycopeptides : Another study demonstrates the use of Fmoc-AA-OPfp (AA = Tyr or Ser) in the synthesis of O-glycopeptides. The method described is rapid and stereoselective, enabling routine synthesis of O-glycopeptides, highlighting the utility of Fmoc-Trp-OPfp in glycopeptide synthesis (Gangadhar, Jois, & Balasubramaniam, 2004).

  • Solid-Phase Synthesis of Glycopeptides : This research involves the solid-phase synthesis of glycopeptides using Fmoc-Asp(OPfp)-O t Bu and demonstrates the utility of Fmoc-Trp-OPfp in the solid-phase synthesis of glycopeptides, a critical technique in peptide chemistry (Ürge et al., 1991).

  • Comparison in Solid-Phase Syntheses of O-GlcNAc Glycopeptides : This paper describes the use of Fmoc-Trp-OPfp in the solid-phase synthesis of O-GlcNAc glycopeptides. Such studies are vital in understanding glycosylation processes and the synthesis of complex biomolecules (Meinjohanns et al., 1995).

Safety And Hazards

“Fmoc-Trp-OPfp” can cause skin irritation . Safety measures include washing the skin thoroughly after handling and wearing protective gloves .

Future Directions

The use of “Fmoc-Trp-OPfp” and similar compounds in peptide synthesis is a well-established field with ongoing research. Future directions could involve the development of new protective groups and linkers, as well as the exploration of greener synthesis methods . Additionally, the self-assembly of Fmoc protected single amino acids has attracted interest due to their ease of synthesis and potential applications as functional materials .

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H21F5N2O4/c33-25-26(34)28(36)30(29(37)27(25)35)43-31(40)24(13-16-14-38-23-12-6-5-7-17(16)23)39-32(41)42-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,14,22,24,38H,13,15H2,(H,39,41)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPGTAYCHANVFY-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)OC6=C(C(=C(C(=C6F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)OC6=C(C(=C(C(=C6F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H21F5N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00451533
Record name Fmoc-Trp-OPfp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

592.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Trp-OPfp

CAS RN

86069-87-6
Record name Fmoc-Trp-OPfp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
H Kim, K Kaczmarski, G Guiochon - Chemical engineering science, 2006 - Elsevier
The intraparticle mass transfer kinetics of the structural analogues of a template on a Fmoc-L-Tryptophan (Fmoc-L-Trp) imprinted polymer (MIP) and on the corresponding non-imprinted …
Number of citations: 28 www.sciencedirect.com
CD Juby, CD Richardson, R Brousseau - Tetrahedron letters, 1991 - Elsevier
… teflon The procedure described above was applied to the synthesis of the (Lys),- and flrp),- oligonucleotide conjugates Fmoc-Lys-Boc-OPFp (31 8 mg, 50 0 pmole) or Fmoc-Trp-OPFp (…
Number of citations: 93 www.sciencedirect.com
M Haramura, K Tsuzuki, A Okamachi, K Yogo… - Bioorganic & medicinal …, 2002 - Elsevier
… The following Fmoc amino acid Pfp esters were sequentially coupled to the growing peptide chain: Fmoc-Trp-OPfp, Fmoc-Val-OPfp, Fmoc-Phe-OPfp. All the Fmoc amino acid Pfp esters (…
Number of citations: 7 www.sciencedirect.com
S Seth, P Balaram, MK Mathew - Biochimica et Biophysica Acta (BBA) …, 1997 - Elsevier
… The first residue was attached using Fmoc-Trp-OPfp ester. A part of the peptide was acetylated at its N-terminus, using acetic anhydride [17]before cleavage from the resin. …
Number of citations: 3 www.sciencedirect.com
K Uray, F Hudecz - Molecular diversity, 2012 - Springer
Identification of protein epitopes via combinatorial chemistry was one of the most important discoveries of the past three decades. Mapping of linear antibody epitopes can be achieved …
Number of citations: 6 link.springer.com
R Joshi - 2007 - bibliographie.uni-tuebingen.de
Peptides are amino acid polymers in which the individual amino acids are connected by amide linkages from the carboxyl group of one unit to the amino group of another. Peptides …
Number of citations: 5 bibliographie.uni-tuebingen.de
KS Åkerfeldt, AN Coyne, RR Wilk, E Thulin, S Linse - Biochemistry, 1996 - ACS Publications
Calbindin D 28k is an intracellular Ca 2+ -binding protein noted for its abundance and specific distribution in mammalian brain and sensory neurons. This protein contains six putative …
Number of citations: 46 pubs.acs.org
E Atherton, LR Cameron, RC Sheppard - Tetrahedron, 1988 - Elsevier
The application of fluorenylmethoxycarbonyl-amino-acid pentafluorophenyl esters to solid phase peptide synthesis under polar reaction conditions is described. Reaction rates are …
Number of citations: 136 www.sciencedirect.com
C Schirwitz - 2013 - books.google.com
Christopher Schirwitz's thesis focuses on improving the quality of in situ synthesized high-complexity peptide micro arrays. Micro arrays containing proteins or small protein fragments in …
Number of citations: 4 books.google.com
C Schirwitz - 2012 - core.ac.uk
Im Vergleich zum menschlichen Genom, das aus etwa 25 000 Genen besteht, bietet das Proteom mit über einer Million Proteinen eine größere biologische Vielfalt. Zwar werden in der …
Number of citations: 4 core.ac.uk

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